dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 3,4-dimethoxyphenyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The starting material, 3,4-dimethoxyphenylamine, is converted to the corresponding azide using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the triazole ring.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.
1,2,3-Triazole Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of both the triazole ring and the 3,4-dimethoxyphenyl group, which confer specific chemical and biological properties. Its dual ester groups also provide sites for further chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
dimethyl 1-(3,4-dimethoxyphenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-20-9-6-5-8(7-10(9)21-2)17-12(14(19)23-4)11(15-16-17)13(18)22-3/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFVHWQXFKGDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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